N-[4-[bis(2-chloroethyl)amino]phenyl]-2-fluoroacetamide
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Overview
Description
Acetanilide, 4’-(bis(2-chloroethyl)amino)-2-fluoro- is a synthetic organic compound that belongs to the class of nitrogen mustard alkylating agents These compounds are known for their ability to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-(bis(2-chloroethyl)amino)-2-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with acetanilide, which is then subjected to a series of chemical reactions to introduce the bis(2-chloroethyl)amino and fluoro groups.
Chlorination: The acetanilide is first chlorinated to introduce the chloroethyl groups. This is usually done using thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is then reacted with diethanolamine to introduce the bis(2-chloroethyl)amino group.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chloroethyl groups, converting them to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as thiols or amines, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetanilide, 4’-(bis(2-chloroethyl)amino)-2-fluoro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its interactions with DNA and proteins, providing insights into its mechanism of action.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit DNA replication.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-(bis(2-chloroethyl)amino)-2-fluoro- involves the formation of covalent bonds with DNA. The bis(2-chloroethyl)amino group forms cross-links between DNA strands, preventing their separation and thus inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The fluoro group enhances the compound’s ability to penetrate cell membranes and reach its target sites within the cell.
Comparison with Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in cancer treatment.
Chlorambucil: A related compound with similar anticancer properties.
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.
Comparison:
Uniqueness: Acetanilide, 4’-(bis(2-chloroethyl)amino)-2-fluoro- is unique due to the presence of the fluoro group, which enhances its cell membrane permeability and potentially its efficacy.
Activity: While similar compounds like melphalan and chlorambucil are effective anticancer agents, the addition of the fluoro group in Acetanilide, 4’-(bis(2-chloroethyl)amino)-2-fluoro- may offer improved pharmacokinetic properties and increased potency.
Properties
CAS No. |
1492-93-9 |
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Molecular Formula |
C12H15Cl2FN2O |
Molecular Weight |
293.16 g/mol |
IUPAC Name |
N-[4-[bis(2-chloroethyl)amino]phenyl]-2-fluoroacetamide |
InChI |
InChI=1S/C12H15Cl2FN2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18) |
InChI Key |
HTONHMWVXDSAHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CF)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CF)N(CCCl)CCCl |
1492-93-9 | |
Synonyms |
4'-[Bis(2-chloroethyl)amino]-2-fluoroacetanilide |
Origin of Product |
United States |
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